molecular formula C16H21NO4S B8200685 rel-Ethyl (3aS,6aR)-5-benzyltetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carboxylate 2,2-dioxide

rel-Ethyl (3aS,6aR)-5-benzyltetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carboxylate 2,2-dioxide

Cat. No.: B8200685
M. Wt: 323.4 g/mol
InChI Key: LKDXBWHTSMGFRA-GDBMZVCRSA-N
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Description

rel-Ethyl (3aS,6aR)-5-benzyltetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carboxylate 2,2-dioxide: is a complex organic compound featuring a thieno[3,4-c]pyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-Ethyl (3aS,6aR)-5-benzyltetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carboxylate 2,2-dioxide typically involves multiple steps:

    Formation of the Thieno[3,4-c]pyrrole Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-aminothiophene derivative and a carbonyl compound under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides in the presence of a base.

    Esterification: The carboxylate group is introduced through esterification, often using ethyl alcohol and an acid catalyst.

    Oxidation to Form the Dioxide: The final step involves the oxidation of the thieno[3,4-c]pyrrole core to introduce the 2,2-dioxide functionality, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially modifying the thieno[3,4-c]pyrrole core or the benzyl group.

    Reduction: Reduction reactions can be used to modify the dioxide functionality or other reducible groups within the molecule.

    Substitution: The benzyl group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Benzyl halides, bases like sodium hydroxide or potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, rel-Ethyl (3aS,6aR)-5-benzyltetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carboxylate 2,2-dioxide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications might extend to the production of specialty chemicals and advanced polymers.

Mechanism of Action

The mechanism by which rel-Ethyl (3aS,6aR)-5-benzyltetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carboxylate 2,2-dioxide exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions could involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • rel-(3aS,6aR)-5-(tert-Butoxycarbonyl)tetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carboxylic acid 2,2-dioxide
  • (3aR,6aS)-Tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Uniqueness

What sets rel-Ethyl (3aS,6aR)-5-benzyltetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carboxylate 2,2-dioxide apart is its specific substitution pattern and the presence of the 2,2-dioxide functionality. These features confer unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

ethyl (3aS,6aR)-5-benzyl-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-3a-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4S/c1-2-21-15(18)16-11-17(8-13-6-4-3-5-7-13)9-14(16)10-22(19,20)12-16/h3-7,14H,2,8-12H2,1H3/t14-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDXBWHTSMGFRA-GDBMZVCRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CN(CC1CS(=O)(=O)C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@]12CN(C[C@@H]1CS(=O)(=O)C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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